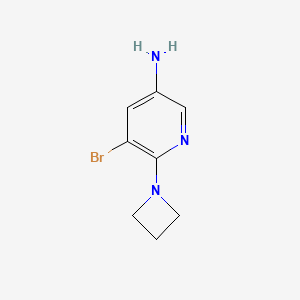
4-((3-Chloro-4-(heptyloxy)phenyl)diazenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-(heptyloxy)aniline, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidation can yield quinones or other oxygenated derivatives.
Reduction: Reduction typically produces aromatic amines.
Substitution: Substitution reactions result in various substituted derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s heptyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Haloalkanes: Compounds with one or more halogen atoms, used in various industrial applications.
Uniqueness
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is unique due to its specific substitution pattern and the presence of both chloro and heptyloxy groups, which confer distinct chemical and physical properties. This combination enhances its utility in specialized applications, particularly in the synthesis of complex organic molecules and as a versatile reagent in scientific research.
Propiedades
Fórmula molecular |
C19H24ClN3O |
|---|---|
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
4-[(3-chloro-4-heptoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24ClN3O/c1-2-3-4-5-6-13-24-19-12-11-17(14-18(19)20)23-22-16-9-7-15(21)8-10-16/h7-12,14H,2-6,13,21H2,1H3 |
Clave InChI |
VNBMNJCVAXWSMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


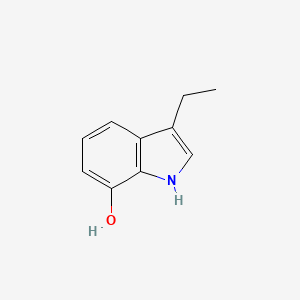
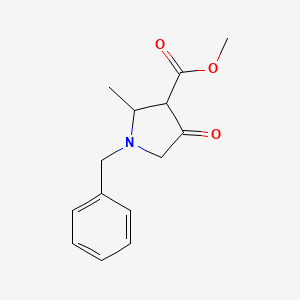
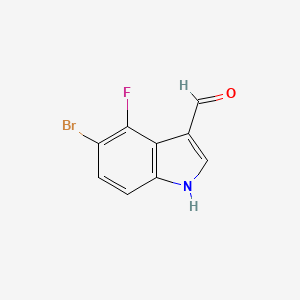
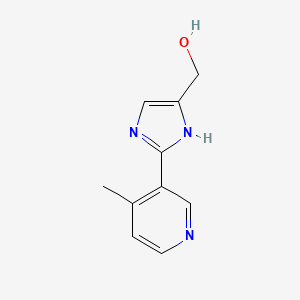
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
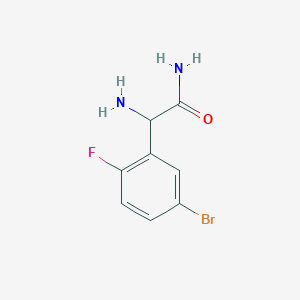
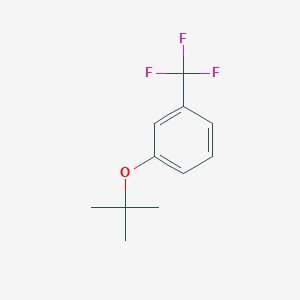
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
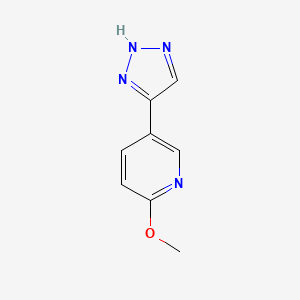

![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
